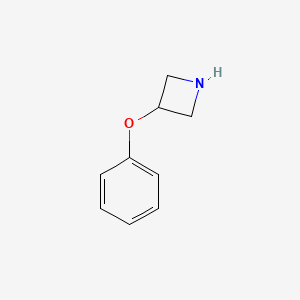

3-Phenoxyazetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-phenoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-4-8(5-3-1)11-9-6-10-7-9/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDAHKDEKOTDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510495 | |

| Record name | 3-Phenoxyazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76263-18-8 | |

| Record name | 3-Phenoxyazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Phenoxyazetidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic pathways for 3-phenoxyazetidine, a crucial heterocyclic building block in medicinal chemistry. The document outlines key reaction schemes, provides detailed experimental protocols, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.

Introduction

Azetidines, particularly 3-substituted variants, are increasingly prevalent motifs in pharmaceutical agents and drug candidates. Their rigid, four-membered ring structure serves as a valuable scaffold or linker, offering unique conformational constraints compared to more flexible acyclic or larger ring systems. This compound, in particular, is a key intermediate used in the synthesis of a range of biologically active molecules, including agonists for G-protein coupled receptors (GPCRs). This guide focuses on the most common and efficient methods for its preparation.

Core Synthesis Pathways from 1-Boc-3-hydroxyazetidine

The most prevalent and well-documented strategies for synthesizing this compound begin with the commercially available and versatile intermediate, N-Boc-3-hydroxyazetidine. From this starting point, two primary pathways are employed: the Mitsunobu reaction and a two-step nucleophilic substitution via a sulfonate ester intermediate. Both pathways culminate in a final deprotection step to yield the target compound, typically as a hydrochloride salt.

Pathway 1: Mitsunobu Reaction

The Mitsunobu reaction is a powerful and widely used method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with a clean inversion of stereochemistry.[1][2] In this context, it facilitates the direct conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-phenoxyazetidine by reaction with phenol in the presence of a phosphine and an azodicarboxylate.[2][3]

Experimental Protocol: Mitsunobu Reaction

-

Reaction Setup: To a solution of 1-Boc-3-hydroxyazetidine (1 eq.) and phenol (1.2 eq.) in anhydrous tetrahydrofuran (THF, 10 Vol), add triphenylphosphine (PPh₃, 1.5 eq.).[4]

-

Cooling: Cool the resulting mixture to 0 °C in an ice bath.[2]

-

Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the cooled solution, maintaining the temperature at 0 °C.[4]

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours, or until completion is confirmed by TLC or LC-MS monitoring.[4]

-

Work-up: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the N-Boc-3-phenoxyazetidine product. The primary byproduct, triphenylphosphine oxide (TPPO), can often be partially removed by filtration if it precipitates.[4]

-

Deprotection: Dissolve the purified N-Boc-3-phenoxyazetidine in a suitable solvent such as dioxane or dichloromethane. Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature until the Boc group is fully cleaved.

-

Isolation: The final product, this compound hydrochloride, often precipitates from the reaction mixture and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.[5]

Pathway 2: Two-Step Nucleophilic Substitution via Sulfonate Ester

An alternative and robust method involves a two-step sequence. First, the hydroxyl group of 1-Boc-3-hydroxyazetidine is activated by converting it into a good leaving group, such as a tosylate or mesylate. Second, this activated intermediate is subjected to nucleophilic substitution with a phenol, typically in the presence of a base. This Williamson-type ether synthesis is highly effective and common in large-scale preparations.[5]

Experimental Protocol: Two-Step Nucleophilic Substitution

Step 2a: Activation of the Hydroxyl Group

-

Reaction Setup: Dissolve 1-Boc-3-hydroxyazetidine (1 eq.) in a suitable solvent like dichloromethane or pyridine.

-

Cooling: Cool the solution to 0 °C.

-

Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.1 eq.) portion-wise. If not using pyridine as the solvent, add a base such as triethylamine or pyridine (1.5 eq.).

-

Reaction: Stir the mixture at 0 °C and then allow it to warm to room temperature until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up and Isolation: Perform an aqueous work-up to remove the base and salts. The organic layer is dried and concentrated to yield the activated intermediate, 1-Boc-3-(tosyloxy)azetidine or its mesylate analogue, which can often be used in the next step without further purification.

Step 2b: Nucleophilic Substitution

-

Reaction Setup: In a separate flask, add phenol (1.1 eq.) to a suspension of a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA).[5]

-

Addition of Intermediate: Add the activated sulfonate ester from Step 2a (1 eq.) to the phenoxide mixture.

-

Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir until the substitution is complete.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel chromatography.[5]

-

Deprotection: The deprotection and isolation of the final hydrochloride salt are carried out as described in Step 6 and 7 of the Mitsunobu protocol.[5]

Quantitative Data Summary

The following table summarizes typical quantitative data for the key step of forming the N-Boc-3-phenoxyazetidine intermediate. Conditions and yields can vary based on the specific reagents and scale.

| Pathway | Key Reagents | Solvent | Temperature | Time (h) | Yield (%) |

| Mitsunobu Reaction | PPh₃, DIAD/DEAD, Phenol | THF | 0°C to RT | 6 - 12 | 70 - 90 |

| Two-Step Substitution | 1. TsCl, Pyridine2. Phenol, Cs₂CO₃/K₂CO₃ | 1. DCM2. DMF/DMA | 1. 0°C to RT2. 60 - 80°C | 1. 2 - 42. 4 - 16 | 75 - 95 (over 2 steps) |

Synthesis of Key Starting Material: 1-Boc-3-hydroxyazetidine

The accessibility of this compound is highly dependent on the availability of its precursor, 1-Boc-3-hydroxyazetidine. This key starting material is typically synthesized on a large scale from epichlorohydrin. The process involves the ring-opening of epichlorohydrin with a protected amine (like benzylamine or benzhydrylamine), followed by base-mediated cyclization to form the N-protected 3-hydroxyazetidine.[6][7] Subsequent deprotection of the amine and reprotection with a Boc group yields the desired starting material.[8][9][10]

Conclusion

The synthesis of this compound is well-established, with the Mitsunobu reaction and the two-step nucleophilic substitution representing the most reliable and efficient pathways starting from 1-Boc-3-hydroxyazetidine. The Mitsunobu reaction offers a more direct, one-pot conversion of the alcohol to the ether, while the two-step method via a sulfonate ester is often more amenable to large-scale production due to less problematic byproducts and potentially higher overall yields. The choice of pathway may depend on factors such as available reagents, reaction scale, and purification capabilities. Both methods reliably provide the N-Boc protected intermediate, which is easily deprotected to afford the final this compound hydrochloride salt, a valuable component for further synthetic elaboration in drug discovery programs.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. WO2023041432A1 - 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament - Google Patents [patents.google.com]

- 6. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 7. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 8. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 9. 1-N-Boc-3-hydroxyazetidine CAS#: 141699-55-0 [m.chemicalbook.com]

- 10. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic protocol for 3-Phenoxyazetidine. The information is curated for researchers and professionals in the fields of medicinal chemistry and drug development, offering a foundational understanding of this azetidine derivative.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.40 | m | 2H | Ar-H (meta) |

| ~6.90 - 7.00 | m | 3H | Ar-H (ortho, para) |

| ~4.80 - 4.90 | m | 1H | O-CH (azetidine ring) |

| ~4.00 - 4.10 | t | 2H | CH₂ (azetidine ring) |

| ~3.80 - 3.90 | t | 2H | CH₂ (azetidine ring) |

| ~2.50 (broad) | s | 1H | NH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~158.0 | Ar-C (ipso, attached to O) |

| ~129.5 | Ar-CH (meta) |

| ~121.0 | Ar-CH (para) |

| ~115.0 | Ar-CH (ortho) |

| ~70.0 | O-CH (azetidine ring) |

| ~50.0 | CH₂ (azetidine ring) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3300 | Medium, Broad | N-H Stretch |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Medium | Aliphatic C-H Stretch |

| 1600, 1490 | Strong | Aromatic C=C Bending |

| 1240 | Strong | Aryl-O Stretch (asymmetric) |

| 1170 | Medium | C-N Stretch |

| 1040 | Strong | Aryl-O Stretch (symmetric) |

| 750, 690 | Strong | Aromatic C-H Bending (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 149 | [M]⁺ (Molecular Ion) |

| 120 | [M - C₂H₅]⁺ |

| 94 | [C₆H₅OH]⁺ (Phenol) |

| 77 | [C₆H₅]⁺ (Phenyl) |

| 56 | [C₃H₆N]⁺ (Azetidine ring fragment) |

Experimental Protocols

A plausible synthetic route for this compound involves the nucleophilic substitution of a suitable 3-substituted azetidine with phenol. A common precursor is 1-benzhydryl-3-azetidinol, which can be activated and then displaced by the phenoxide ion, followed by deprotection.

Synthesis of this compound

Materials:

-

1-Benzhydryl-3-azetidinol

-

Phenol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Methanesulfonyl chloride

-

Triethylamine

-

Palladium on carbon (10%)

-

Hydrogen gas

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

Mesylation of 1-Benzhydryl-3-azetidinol: To a solution of 1-benzhydryl-3-azetidinol and triethylamine in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-benzhydryl-3-mesyloxyazetidine.

-

Preparation of Sodium Phenoxide: In a separate flask, add sodium hydride to anhydrous DMF at 0 °C. Add a solution of phenol in anhydrous DMF dropwise. Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: Add the solution of 1-benzhydryl-3-mesyloxyazetidine in anhydrous DMF to the sodium phenoxide solution. Heat the reaction mixture to 80 °C and stir for 12 hours. Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 1-benzhydryl-3-phenoxyazetidine.

-

Deprotection: Dissolve 1-benzhydryl-3-phenoxyazetidine in ethyl acetate and add 10% palladium on carbon. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature for 24 hours. Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield this compound.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of synthesized this compound.

Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.

3-Phenoxyazetidine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties, structure, and synthesis of 3-Phenoxyazetidine. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on data-driven insights and detailed experimental methodologies.

Core Chemical Properties and Structure

This compound is a heterocyclic organic compound featuring an azetidine ring substituted with a phenoxy group at the 3-position. Its chemical structure and properties are foundational to its potential applications in medicinal chemistry and drug design.

Structure:

-

Molecular Formula: C₉H₁₁NO

-

IUPAC Name: this compound

-

CAS Number: 76263-18-8

-

SMILES: C1C(OC2=CC=CC=C2)NC1

-

InChI Key: CCDAHKDEKOTDGR-UHFFFAOYSA-N

The structure consists of a four-membered saturated nitrogen-containing ring (azetidine) with a phenyl ether linkage at the third carbon atom. This combination of a strained heterocyclic ring and an aromatic moiety imparts unique conformational and electronic characteristics to the molecule.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented in the table below for easy comparison.

| Property | Value | Source |

| Molecular Weight | 149.19 g/mol | - |

| Boiling Point | 240 °C (predicted) | [1] |

| Melting Point (HCl salt) | 120-122 °C | [2] |

| Density | 1.092 g/cm³ (predicted) | [1] |

| Flash Point | 90 °C (predicted) | [1] |

| pKa | 9.15 ± 0.40 (predicted) | [1] |

| XlogP | 1.3 (predicted) | - |

| Solubility | Data not available | - |

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis would involve the reaction of 3-hydroxyazetidine with phenol in the presence of a phosphine reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Figure 1: Proposed Mitsunobu Reaction Pathway

Experimental Protocol for a Key Precursor: 3-Hydroxyazetidine Hydrochloride

A crucial starting material for the proposed synthesis is 3-hydroxyazetidine. A common method for its preparation involves the deprotection of a protected precursor. The following is a representative protocol for the synthesis of 3-hydroxyazetidine hydrochloride from 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride.[3]

Materials:

-

1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride

-

Absolute ethanol

-

Palladium hydroxide on carbon (Pd(OH)₂/C)

-

Hydrogen gas

-

Parr shaker apparatus

Procedure:

-

A solution of 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride (11.8 g) in absolute ethanol (700 mL) is prepared.

-

The solution is subjected to hydrogenation at room temperature over Pd(OH)₂/C in a Parr shaker at 4 atm of hydrogen pressure.

-

After 12 hours, the catalyst is removed by filtration.

-

The filtrate is evaporated to dryness to yield 3-hydroxyazetidine hydrochloride (4.20 g, 94% yield).[3]

Spectroscopic Characterization

Detailed experimental spectra for this compound are not available in the provided search results. However, based on the structure and general principles of spectroscopy, the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the phenoxy group and the aliphatic protons of the azetidine ring.

-

Aromatic Protons (C₆H₅): Multiple signals in the range of δ 6.8-7.4 ppm.

-

Azetidine Protons (CH, CH₂): Signals for the methine proton at C3 and the methylene protons at C2 and C4 would appear in the upfield region, likely between δ 3.5-5.0 ppm, with the proton at C3 being the most deshielded due to the adjacent oxygen atom.

-

Amine Proton (NH): A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

The carbon NMR spectrum would provide information about the different carbon environments in the molecule.

-

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).

-

Azetidine Carbons: The C3 carbon, attached to the oxygen, would be the most downfield of the aliphatic carbons (likely δ 60-80 ppm). The C2 and C4 carbons would appear further upfield.

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the functional groups present.

-

C-O-C Stretch (Ether): Strong absorption band in the region of 1260-1000 cm⁻¹.

-

C-N Stretch (Amine): Medium absorption in the range of 1250-1020 cm⁻¹.

-

N-H Stretch (Secondary Amine): A moderate, sharp band around 3500-3300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry:

The mass spectrum would show the molecular ion peak (M⁺) at m/z 149. The fragmentation pattern would likely involve cleavage of the phenoxy group and fragmentation of the azetidine ring. A characteristic fragmentation of similar 3-phenoxy substituted heterocyclic compounds is the homolytic cleavage of the 3-phenoxy C-O bond.[4]

Figure 2: Plausible Mass Spec Fragmentation

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the azetidine scaffold is a common motif in many biologically active compounds, and phenoxy-containing molecules are also known to exhibit a wide range of pharmacological properties. Therefore, this compound represents a novel scaffold for further investigation in drug discovery programs. The biological screening of azetidinone derivatives, which are structurally related, has been reported, suggesting the potential for this class of compounds to possess antimicrobial or other therapeutic activities.[1]

Conclusion

This compound is a molecule of interest with a unique combination of a strained heterocyclic ring and a phenoxy moiety. While detailed experimental data is still emerging, this guide provides a solid foundation of its chemical properties, a plausible synthetic route, and predicted spectroscopic characteristics. The lack of biological data presents an opportunity for researchers to explore the potential of this compound and its derivatives in various therapeutic areas. Further experimental work is required to fully elucidate its properties and potential applications.

References

- 1. Synthesis, Characterization and Study Biological Screening of Some New Azetidinone Derivatives from Azo- Sulphadiazine. | [Pakistan Journal of Biotechnology • 2018] | PSA • ID 103307 [psa.pastic.gov.pk]

- 2. 3-Hydroxyazetidine hydrochloride [oakwoodchemical.com]

- 3. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 3-Phenoxyazetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine ring is a valuable scaffold in medicinal chemistry, prized for its ability to impart unique conformational constraints on molecules, which can lead to improved potency and selectivity for biological targets. When combined with a phenoxy group at the 3-position, the resulting 3-phenoxyazetidine core offers a three-dimensional structure with a defined vector for substitution, making it an attractive starting point for library synthesis in drug discovery. While direct and extensive biological screening data for the unsubstituted this compound scaffold is not widely available in public literature, analysis of structurally related compounds, such as N-substituted 3-phenoxyazetidines and other azetidine-containing molecules, suggests a rich potential for diverse pharmacological activities.

This technical guide outlines a comprehensive strategy for the systematic biological activity screening of this compound and its derivatives. The proposed workflow is based on the activities observed in analogous chemical structures, including anticancer, antimicrobial, and neurological effects. This document provides detailed experimental protocols for key assays and templates for data presentation to guide researchers in the evaluation of this promising chemical scaffold.

Anticipated Biological Activities and Proposed Screening Strategy

A primary screening campaign for a novel scaffold like this compound should be broad, aiming to identify potential areas of biological activity for further investigation. Based on the known activities of related azetidine and phenoxy-containing compounds, the following areas are proposed as primary targets for screening.

Anticancer Activity

Derivatives of azetidin-2-one, which share a four-membered ring structure, have demonstrated cytotoxic activity against various cancer cell lines. This suggests that the this compound scaffold may also possess antiproliferative properties. A primary screen should therefore involve assessing the cytotoxicity of this compound derivatives against a panel of human cancer cell lines.

Antimicrobial Activity

The azetidine moiety is a component of several antibacterial compounds. Furthermore, various phenoxy derivatives have been reported to exhibit antimicrobial properties. A logical step is to screen this compound compounds for activity against a range of pathogenic bacteria and fungi.

Neurological Activity

Conformationally constrained analogs of neurotransmitters are a cornerstone of neuropharmacology. Azetidine derivatives have been investigated as GABA uptake inhibitors, indicating a potential for this scaffold to interact with neurological targets. Screening against a panel of receptors and transporters involved in neurotransmission, particularly G-protein coupled receptors (GPCRs), is a rational approach.

Anti-inflammatory Activity

Phenoxy-containing compounds have been explored as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[1] Therefore, assessing the ability of this compound derivatives to inhibit COX-1 and COX-2 would be a valuable component of a comprehensive screening effort.

Data Presentation

Quantitative data from primary screening should be organized into clear, well-structured tables to facilitate the identification of hits and the analysis of structure-activity relationships (SAR). Below are template tables with hypothetical data for the proposed screening assays.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 3-PA-001 | A549 (Lung) | > 100 |

| 3-PA-002 | MCF-7 (Breast) | 45.2 |

| 3-PA-003 | HCT116 (Colon) | 12.8 |

| 3-PA-004 | A549 (Lung) | 5.6 |

| Positive Control (Doxorubicin) | A549 (Lung) | 0.8 |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 3-PA-001 | > 128 | > 128 | > 128 |

| 3-PA-002 | 64 | 128 | > 128 |

| 3-PA-003 | 16 | 32 | 64 |

| 3-PA-004 | 8 | 16 | 32 |

| Positive Control (Ciprofloxacin) | 1 | 0.5 | N/A |

| Positive Control (Fluconazole) | N/A | N/A | 4 |

Table 3: GPCR Binding Affinity of this compound Derivatives

| Compound ID | Receptor Target | Kᵢ (nM) |

| 3-PA-001 | Dopamine D2 | > 10,000 |

| 3-PA-002 | Serotonin 5-HT2A | 850 |

| 3-PA-003 | Adrenergic α2A | 320 |

| 3-PA-004 | Dopamine D2 | 95 |

| Positive Control (Haloperidol) | Dopamine D2 | 5 |

Table 4: Cyclooxygenase (COX) Inhibition by this compound Derivatives

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 3-PA-001 | > 100 | > 100 | - |

| 3-PA-002 | 50 | 25 | 2 |

| 3-PA-003 | 20 | 2 | 10 |

| 3-PA-004 | 80 | 0.5 | 160 |

| Positive Control (Celecoxib) | 15 | 0.05 | 300 |

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible data. The following are methodologies for the key proposed screening assays.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Compound Preparation: Prepare a 2-fold serial dilution of each this compound compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Protocol 3: Radioligand Binding Assay for GPCR Targets

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-spiperone for Dopamine D2 receptors), and varying concentrations of the unlabeled this compound test compound in a binding buffer.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 4: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

-

Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes. Prepare serial dilutions of the this compound test compounds.

-

Assay Reaction: In a 96-well plate, add the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound or vehicle control. Pre-incubate for 10 minutes at room temperature.

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Kinetic Reading: Immediately measure the absorbance change over time at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode. The rate of color development is proportional to the COX peroxidase activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value for both COX-1 and COX-2 inhibition. The ratio of IC50 (COX-1) / IC50 (COX-2) gives the selectivity index.

Visualizations

Diagrams created using the DOT language to illustrate workflows and pathways.

Caption: High-level workflow for biological activity screening.

References

The Enigmatic Mechanism of Action of 3-Phenoxyazetidine: A Methodological Blueprint for Discovery

A Hypothetical Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxyazetidine represents a novel chemical scaffold with emergent therapeutic potential. However, its precise mechanism of action remains unelucidated. This technical guide provides a comprehensive, albeit hypothetical, framework for the systematic discovery of the mechanism of action for this compound. By integrating established and cutting-edge methodologies in chemical biology, proteomics, and cellular signaling, this document outlines a clear path from initial phenotypic observations to definitive target identification and pathway validation. This guide is intended to serve as a blueprint for researchers and drug development professionals embarking on the characterization of novel small molecules.

Introduction: The Uncharted Territory of this compound

While the synthesis and preliminary biological activities of various azetidine-containing compounds have been explored, a specific and detailed understanding of "this compound" is not currently present in publicly available scientific literature. Azetidine rings are important structural motifs in medicinal chemistry, and their derivatives have shown a range of biological activities. This guide, therefore, presents a hypothetical research program to uncover the mechanism of action of a novel compound, "this compound," assuming it has demonstrated a compelling, yet uncharacterized, phenotypic effect in a disease-relevant model.

Phase 1: Phenotypic Screening and Hit Characterization

The journey to uncover a drug's mechanism of action begins with a robust and quantifiable phenotypic screen. This initial phase is critical for understanding the cellular or organismal response to the compound and for generating initial hypotheses.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

Objective: To quantitatively assess the effect of this compound on a panel of cellular models representing a specific disease state (e.g., cancer cell lines, primary neurons, or immune cells).

Methodology:

-

Cell Plating: Seed a diverse panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in 384-well, optically clear bottom plates at a density of 2,000 cells/well.

-

Compound Treatment: After 24 hours, treat the cells with a concentration gradient of this compound (e.g., from 1 nM to 100 µM) using an automated liquid handler. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent like Staurosporine).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Staining: Fix and permeabilize the cells, followed by staining with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst 33342 for nuclei, Phalloidin-Alexa Fluor 488 for F-actin, and MitoTracker Red CMXRos for mitochondria).

-

Image Acquisition: Acquire images using a high-content imaging system, capturing multiple fields per well across different fluorescent channels.

-

Image Analysis: Utilize image analysis software to segment individual cells and extract a wide array of quantitative features, including cell count, nuclear size and morphology, mitochondrial integrity, and cytoskeletal organization.

Data Presentation: Quantitative Phenotypic Profiling

The data generated from the high-content screen should be summarized to identify the most responsive cell lines and the most significant phenotypic changes.

| Cell Line | IC50 (µM) | Primary Phenotypic Effect | Secondary Phenotypic Changes |

| MCF-7 | 2.5 | G2/M cell cycle arrest | Increased nuclear size, mitochondrial fragmentation |

| A549 | 15.2 | Apoptosis | Cytoskeletal collapse, membrane blebbing |

| HCT116 | 8.7 | G2/M cell cycle arrest | Similar to MCF-7, but with less pronounced mitochondrial effects |

Workflow Diagram: Phenotypic Screening

Caption: Workflow for High-Content Phenotypic Screening.

Phase 2: Target Identification

Following the characterization of a robust phenotype, the next critical step is to identify the direct molecular target(s) of this compound. Several orthogonal approaches can be employed.

Chemical Proteomics Approaches

Chemical proteomics methods utilize a modified version of the compound to "fish" for its binding partners in a complex biological sample.

Objective: To identify proteins that directly bind to this compound.

Methodology:

-

Probe Synthesis: Synthesize a chemical probe by attaching a linker and a biotin tag to a non-critical position of the this compound molecule. A control probe with a modification that abolishes activity should also be synthesized.

-

Cell Lysis: Lyse MCF-7 cells (identified as a sensitive line) under non-denaturing conditions to create a native protein lysate.

-

Probe Incubation: Incubate the lysate with the biotinylated this compound probe and the inactive control probe. A competition experiment, where excess free this compound is added, should also be performed.

-

Affinity Capture: Use streptavidin-coated magnetic beads to capture the biotinylated probe and any bound proteins.

-

Washing: Perform extensive washing of the beads to remove non-specific binders.

-

Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins enriched in the active probe sample compared to the control and competition samples.

Genetic Approaches

Genetic methods can identify targets by observing how genetic perturbations affect cellular sensitivity to the compound.

Objective: To identify genes that, when knocked out, confer resistance or sensitivity to this compound.

Methodology:

-

Library Transduction: Transduce a population of MCF-7 cells with a genome-wide CRISPR knockout library.

-

Compound Treatment: Treat the cell population with a lethal concentration of this compound for a prolonged period. A parallel population is treated with a vehicle control.

-

Genomic DNA Extraction: Extract genomic DNA from the surviving cells in both treated and control populations.

-

gRNA Sequencing: Amplify and sequence the guide RNA (gRNA) cassettes from the genomic DNA.

-

Data Analysis: Identify gRNAs that are significantly enriched or depleted in the this compound-treated population. Genes targeted by enriched gRNAs are potential resistance genes and may represent the drug's target or be part of its downstream pathway.

Target Identification Workflow

Caption: Orthogonal Approaches for Target Identification.

Phase 3: Target Validation and Pathway Elucidation

Once a list of candidate targets is generated, it is crucial to validate the direct interaction and elucidate the downstream signaling pathway.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To confirm a direct, physical interaction between this compound and a candidate target protein and to determine the binding affinity.

Methodology:

-

Protein Expression and Purification: Express and purify the candidate target protein.

-

Sample Preparation: Prepare a solution of the purified protein in the ITC cell and a solution of this compound in the injection syringe.

-

Titration: Perform a series of injections of the compound into the protein solution while measuring the heat changes associated with binding.

-

Data Analysis: Fit the resulting data to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Data Presentation: Binding Affinity of this compound

| Target Protein | Dissociation Constant (Kd) | Stoichiometry (n) |

| Candidate Protein A | 150 nM | 1.1 |

| Candidate Protein B | > 50 µM | - |

| Candidate Protein C | 2.3 µM | 0.9 |

Signaling Pathway Analysis

With a validated target, the next step is to map the downstream signaling consequences of its modulation by this compound.

Objective: To identify changes in protein phosphorylation downstream of the target engagement by this compound.

Methodology:

-

Cell Treatment: Treat MCF-7 cells with this compound at its IC50 concentration for various time points (e.g., 0, 15 min, 1h, 6h).

-

Lysis and Digestion: Lyse the cells, extract proteins, and perform tryptic digestion.

-

Phosphopeptide Enrichment: Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

-

Data Analysis: Identify and quantify changes in phosphorylation sites across the different time points. Perform pathway analysis on the differentially phosphorylated proteins to identify affected signaling networks.

Signaling Pathway Diagram

Caption: Hypothetical Signaling Pathway for this compound.

Conclusion

The discovery of the mechanism of action for a novel compound like this compound is a complex but systematic process. By employing a multi-pronged approach that combines phenotypic screening, orthogonal target identification methods, and detailed pathway analysis, researchers can build a comprehensive understanding of how a small molecule exerts its biological effects. This guide provides a robust and adaptable framework that can be applied to any novel bioactive compound, ultimately accelerating the path from a promising hit to a well-characterized drug candidate.

In Silico Modeling of 3-Phenoxyazetidine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 3-phenoxyazetidine derivatives, a promising scaffold in modern drug discovery. Due to their unique three-dimensional structure and synthetic tractability, these compounds have garnered significant interest for their potential to interact with a variety of biological targets. This document outlines the core computational methodologies used to predict and analyze these interactions, presents relevant quantitative data for analogous compounds, and details experimental protocols for key in silico assays.

Introduction to this compound Scaffolds

The this compound moiety is a privileged structural motif in medicinal chemistry. The rigid azetidine ring constrains the conformation of the appended phenoxy group, presenting a well-defined pharmacophore for interaction with protein targets. This inherent structural rigidity can lead to higher binding affinities and improved selectivity, making it an attractive starting point for the design of novel therapeutics. In silico modeling plays a pivotal role in efficiently exploring the chemical space around this scaffold, prioritizing compounds for synthesis, and elucidating their mechanisms of action at a molecular level.

Key Biological Targets and Therapeutic Potential

Computational and experimental studies on closely related azetidine derivatives have identified the monoamine transporters—specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—as key biological targets.[1] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone of treatment for numerous neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The this compound scaffold offers a novel framework for the design of selective or multi-target monoamine reuptake inhibitors.

Core In Silico Modeling Techniques

A multi-faceted in silico approach is essential for a thorough investigation of this compound interactions. The primary techniques employed are molecular docking, pharmacophore modeling, quantitative structure-activity relationship (QSAR) analysis, and ADME-Tox prediction.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding modes and affinities. For this compound derivatives, docking studies are crucial for understanding their interactions with the binding pockets of SERT, NET, and DAT.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. This technique is used to design novel this compound analogs with enhanced affinity and selectivity, as well as for virtual screening of compound libraries.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structures of a series of compounds with their biological activities. For this compound derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to guide the optimization of substituents on the phenoxy and azetidine rings to enhance potency.

ADME-Tox Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is a critical step in early-stage drug discovery. These predictive models help to identify potential liabilities of this compound derivatives, such as poor oral bioavailability or potential for off-target toxicity, allowing for their mitigation through structural modifications.

Data Presentation: Binding Affinities of Azetidine Analogs

The following table summarizes the binding affinities (Ki, nM) of a series of 3-aryl-3-arylmethoxy-azetidine derivatives for the dopamine and serotonin transporters. This data, from a closely related scaffold, provides a valuable reference for the potential potency of this compound compounds.[1]

| Compound | R1 | R2 | R3 | DAT Ki (nM) | SERT Ki (nM) |

| 6a | H | H | H | >10000 | 110 |

| 6b | 4-Cl | H | H | >10000 | 11 |

| 6c | H | 4-Cl | H | >10000 | 20 |

| 6d | 4-Cl | 4-Cl | H | >10000 | 12 |

| 6e | 3,4-diCl | H | H | >10000 | 3.5 |

| 7a | H | H | CH3 | >10000 | 30 |

| 7b | 4-Cl | H | CH3 | >10000 | 4.3 |

| 7c | H | 4-Cl | CH3 | >10000 | 1.0 |

| 7d | 4-Cl | 4-Cl | CH3 | >10000 | 4.0 |

| 7e | 3,4-diCl | H | CH3 | 8500 | 4.4 |

| 7g | 3,4-diCl | H | H | 620 | 23 |

Predicted ADME-Tox Profile

The following table presents a predicted ADME-Tox profile for a representative this compound structure. These values are generated using in silico models and serve as an initial assessment of the compound's drug-like properties.

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability |

| LogP | 2-3 | Optimal lipophilicity for cell permeability |

| Aqueous Solubility | Moderate to High | Desirable for formulation and absorption |

| Caco-2 Permeability | High | Indicates good intestinal absorption |

| CYP450 Inhibition | Low risk for major isoforms | Reduced potential for drug-drug interactions |

| hERG Inhibition | Low risk | Lower potential for cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of genotoxicity |

Experimental Protocols

Molecular Docking Protocol for Monoamine Transporters

-

Receptor Preparation:

-

Obtain the crystal structure of the target transporter (e.g., human SERT, DAT, or a homology model of NET) from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues.

-

Define the binding site based on the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of the this compound derivative.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina, Glide, or GOLD.

-

Set the grid box to encompass the defined binding site.

-

Perform the docking run using a conformational search algorithm (e.g., Lamarckian Genetic Algorithm).

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores.

-

Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.

-

In Silico ADME-Tox Prediction Protocol

-

Input Structure:

-

Provide the 2D or 3D structure of the this compound derivative in a suitable format (e.g., SMILES, SDF).

-

-

Select Prediction Models:

-

Utilize a computational platform that offers a suite of ADME-Tox prediction models (e.g., SwissADME, pkCSM, Discovery Studio).

-

Select the desired properties to predict, including but not limited to:

-

Absorption: Caco-2 permeability, human intestinal absorption.

-

Distribution: Plasma protein binding, blood-brain barrier penetration.

-

Metabolism: Cytochrome P450 substrate/inhibitor prediction.

-

Excretion: Renal clearance.

-

Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.

-

-

-

Run Prediction and Analyze Data:

-

Execute the prediction algorithms.

-

Analyze the output data, comparing the predicted values against established thresholds for drug-like molecules.

-

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the dopamine, serotonin, and norepinephrine transporters.

Caption: Dopamine transporter signaling pathway.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 3-Phenoxyazetidine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry. Their unique conformational properties and ability to introduce structural rigidity make them valuable scaffolds in drug design. 3-Phenoxyazetidine, incorporating a phenoxy group on the azetidine ring, combines the features of a strained heterocyclic amine with an aromatic ether. Understanding the thermal stability and degradation profile of this molecule is crucial for determining its suitability for various pharmaceutical manufacturing processes, such as drying, milling, and formulation, as well as for defining its shelf-life and storage conditions.

This technical guide provides a comprehensive overview of the potential thermal behavior of this compound, including a hypothetical degradation pathway and a generalized experimental protocol for its assessment.

Hypothetical Thermal Degradation Pathways

The thermal degradation of this compound is likely to be initiated at the most labile points of the molecule: the strained azetidine ring and the C-O ether linkage. Two primary degradation pathways are proposed:

-

Pathway A: Azetidine Ring Opening: The inherent ring strain of the azetidine core can lead to thermal ring-opening. This can proceed through various mechanisms, including homolytic cleavage to form diradical intermediates or concerted electrocyclic reactions. The presence of the phenoxy substituent may influence the regioselectivity of this ring-opening.

-

Pathway B: Ether Bond Cleavage: The pyrolysis of aryl ethers can proceed via homolytic cleavage of the C-O bond to generate a phenoxy radical and an azetidinyl radical. These highly reactive species can then undergo a variety of secondary reactions, including hydrogen abstraction, disproportionation, and polymerization.

These pathways are not mutually exclusive and may occur concurrently. The predominant pathway and the resulting degradation products will be highly dependent on the specific thermal conditions (e.g., temperature, atmosphere).

A proposed logical relationship for the initiation of thermal degradation is presented below:

Caption: Logical flow of thermal degradation initiation for this compound.

Quantitative Data from Analogous Systems

While specific quantitative data for this compound is unavailable, the following table summarizes typical thermal decomposition temperatures for related classes of compounds to provide a contextual reference.

| Compound Class | Analytical Method | Onset of Decomposition (Tonset) | Key Observations |

| Simple Azetidines | TGA | 150 - 250 °C | Decomposition temperature is highly dependent on substituents. |

| Aryl Ethers | TGA/Pyrolysis-GC-MS | 300 - 450 °C | Cleavage of the C-O bond is the primary degradation step. |

| N-Aryl Azetidines | TGA/DSC | 200 - 350 °C | Stability is influenced by the nature of the aryl substituent. |

Note: This data is generalized and the actual thermal stability of this compound may vary.

Experimental Protocols for Thermal Stability Assessment

A comprehensive assessment of the thermal stability of this compound would involve a combination of thermo-analytical and chromatographic techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to lose mass due to decomposition.

Methodology:

-

Accurately weigh 5-10 mg of this compound into a TGA pan (typically alumina or platinum).

-

Place the pan in the TGA instrument.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis should be performed under an inert atmosphere (e.g., nitrogen) to assess inherent thermal stability, and also under an oxidative atmosphere (e.g., air) to evaluate oxidative stability.

-

Record the mass loss as a function of temperature. The onset temperature of decomposition (Tonset) is a key parameter to be determined.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Accurately weigh 2-5 mg of this compound into a DSC pan (typically aluminum).

-

Seal the pan hermetically. An empty, sealed pan is used as a reference.

-

Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

The difference in heat flow to the sample and reference is measured as a function of temperature.

-

Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will be observed as peaks.

TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

The TGA experiment is performed as described in section 4.1.

-

The off-gases from the TGA furnace are transferred via a heated transfer line to a mass spectrometer or an FTIR gas cell.

-

Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the TGA run.

-

This allows for the identification of degradation products and provides insights into the decomposition mechanism.

An experimental workflow for assessing thermal stability is depicted below:

Caption: Experimental workflow for thermal stability assessment.

Conclusion

The thermal stability of this compound is a critical parameter for its development as a pharmaceutical agent. While specific data is lacking, an understanding of the thermal behavior of the constituent azetidine and phenoxy ether functionalities allows for the formulation of a hypothetical degradation framework. A systematic experimental approach utilizing TGA, DSC, and evolved gas analysis techniques is essential to empirically determine the thermal stability, identify degradation products, and elucidate the decomposition pathways. The methodologies and hypothetical considerations presented in this guide provide a robust starting point for such an investigation.

An In-depth Technical Guide on the Solubility of 3-Phenoxyazetidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-phenoxyazetidine, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in public literature, this document outlines the predicted solubility behavior based on structural analogs, details generalized experimental protocols for solubility determination, and presents a framework for assessing its dissolution properties in common organic solvents.

Predicted Solubility Profile

This compound, possessing both a polar azetidine ring and a nonpolar phenyl group, is expected to exhibit a nuanced solubility profile. The presence of the nitrogen atom in the azetidine ring allows for hydrogen bonding, suggesting solubility in polar protic and aprotic solvents. Conversely, the aromatic phenoxy group will contribute to its solubility in less polar and aromatic solvents.

Based on the general solubility of azetidine and related phenolic compounds, the following qualitative solubility predictions can be made:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in chlorinated solvents like Dichloromethane (DCM) and Chloroform.

-

Moderate Solubility: Likely in alcohols such as Methanol, Ethanol, and Isopropanol, as well as in ketones like Acetone.

-

Low to Insoluble: Predicted in nonpolar aliphatic hydrocarbons like Hexane and Heptane.

Quantitative Solubility Data (Hypothetical)

| Solvent Name | Solvent Type | Predicted Solubility ( g/100 mL) at 25°C |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 20 |

| Dichloromethane (DCM) | Chlorinated | 15 - 20 |

| Chloroform | Chlorinated | 10 - 15 |

| Tetrahydrofuran (THF) | Ether | 8 - 12 |

| Acetone | Ketone | 5 - 10 |

| Ethyl Acetate | Ester | 3 - 7 |

| Isopropanol | Polar Protic (Alcohol) | 2 - 5 |

| Methanol | Polar Protic (Alcohol) | 1 - 4 |

| Acetonitrile | Polar Aprotic | 1 - 3 |

| Toluene | Aromatic Hydrocarbon | 0.5 - 2 |

| Hexane | Nonpolar Aliphatic | < 0.1 |

Note: The data in this table is for illustrative purposes and should be confirmed by experimental analysis.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data for this compound, standardized experimental protocols are essential. The following section details the widely accepted methodologies.

Method 1: Isothermal Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[1][2]

Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate separation.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of this compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Method 2: Dynamic (Polythermal) Method

This method involves measuring the temperature at which a known concentration of the solute completely dissolves upon heating or precipitates upon cooling.

Principle: A suspension of a known composition is heated at a controlled rate until complete dissolution is observed. This temperature is the saturation temperature for that specific concentration.

Detailed Protocol:

-

Sample Preparation: Prepare a series of vials with known masses of this compound and the organic solvent.

-

Heating and Observation: Place a vial in a temperature-controlled apparatus equipped with a stirrer and a light source and detector. Heat the suspension at a slow, constant rate (e.g., 0.5°C/min).

-

Dissolution Point Determination: Record the temperature at which the last solid particles disappear. This is the dissolution temperature for that concentration.

-

Data Collection: Repeat the process for different concentrations to construct a solubility curve as a function of temperature.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and experimental flow for determining the solubility of a compound like this compound.

Conceptual Diagram of Solubility Factors

This diagram outlines the key molecular and environmental factors influencing the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Phenoxyazetidine in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their ability to introduce conformational rigidity and novel three-dimensional diversity into peptidomimetics and other small molecule libraries. 3-Phenoxyazetidine, in particular, offers a unique combination of a constrained heterocyclic core and an aromatic phenoxy moiety, making it an attractive building block for the exploration of new chemical space in drug discovery. While the use of this compound in solid-phase synthesis is not yet widely documented in peer-reviewed literature, its structural similarity to other azetidine derivatives that have been successfully incorporated into solid-phase workflows allows for the development of robust, hypothetical protocols.

This document provides detailed application notes and a hypothetical protocol for the incorporation of this compound as a capping agent in solid-phase peptide synthesis (SPPS). The methodologies are based on well-established principles of Fmoc-based SPPS and literature precedents for the synthesis of azetidine-containing peptides.

Data Presentation

The following table summarizes the expected quantitative data for the capping of a model peptide resin with this compound. These values are estimates based on typical efficiencies of capping reactions in solid-phase synthesis.[1][2][3]

| Parameter | Expected Value | Method of Determination |

| Capping Efficiency | > 98% | Kaiser Test (ninhydrin test) |

| Purity of Cleaved Peptide | > 90% (for the capped species) | RP-HPLC |

| Overall Yield | Dependent on the peptide length and sequence | RP-HPLC and Mass Spectrometry |

| Mass Verification | Expected Mass ± 1 Da | Mass Spectrometry (e.g., ESI-MS) |

Experimental Protocols

Protocol 1: Incorporation of this compound as a Capping Agent in Fmoc-Based Solid-Phase Peptide Synthesis

This protocol describes the use of this compound to cap unreacted amino groups on a growing peptide chain during Fmoc-based SPPS. This is particularly useful for terminating the synthesis of deletion sequences.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

-

This compound hydrochloride

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% in DMF

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Acetic anhydride

-

Pyridine

-

Solid-phase synthesis vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

-

Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) confirms the presence of free primary amines.

-

Activation of Carboxylic Acid (if coupling a linker first): This step is for attaching a linker to this compound before capping. For direct capping, proceed to step 6. In a separate vial, dissolve a suitable carboxylic acid linker (e.g., acetic acid, 5 equivalents relative to the resin loading) in DMF. Add an activating agent such as DIC (5 eq.) and HOBt (5 eq.). Allow the activation to proceed for 10-15 minutes.

-

Capping Reaction with this compound:

-

In a separate vial, dissolve this compound hydrochloride (10 equivalents relative to the theoretical number of unreacted sites) and a base such as diisopropylethylamine (DIEA, 10 eq.) in DMF.

-

Add this solution to the resin.

-

Alternatively, for direct acylation, a pre-activated carboxylic acid (e.g., acetic anhydride) can be used. Prepare a capping solution of acetic anhydride and pyridine in DMF (e.g., 10:1:89 v/v/v).

-

Add the capping solution to the resin.

-

Shake the reaction vessel at room temperature for 1-2 hours.

-

-

Washing: Wash the resin with DMF (5x) and DCM (3x).

-

Kaiser Test: Perform a Kaiser test. A negative result (yellow beads) indicates complete capping of the free amines. If the test is positive, repeat the capping step.

-

Continuation of Synthesis: Proceed with the next Fmoc-amino acid coupling cycle if desired.

-

Cleavage and Deprotection: After completion of the peptide synthesis, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a TFA cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

-

Analysis: Confirm the identity of the capped peptide by mass spectrometry.

Visualizations

Experimental Workflow

Caption: Workflow for the incorporation of this compound as a capping agent.

Hypothetical Mechanism of Action

Compounds containing a phenoxy-azetidine or a similar phenoxy-heterocyclic scaffold have been investigated as inhibitors of various enzymes, including kinases. The following diagram illustrates a hypothetical mechanism where a this compound-containing molecule acts as a competitive inhibitor of a protein kinase.

Caption: Hypothetical inhibition of a protein kinase by a this compound derivative.

References

Application Notes and Protocols for N-Functionalization of 3-Phenoxyazetidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-functionalization of 3-phenoxyazetidine, a valuable building block in medicinal chemistry. The azetidine ring is a key structural motif in numerous biologically active compounds, and the ability to modify its nitrogen atom allows for the exploration of a vast chemical space to optimize drug-like properties. The following protocols for N-alkylation, N-acylation, and N-arylation are based on established synthetic methodologies for secondary amines and have been adapted for this compound.

N-Alkylation of this compound

N-alkylation introduces alkyl substituents onto the azetidine nitrogen, which can influence the compound's polarity, lipophilicity, and metabolic stability. This is commonly achieved via nucleophilic substitution with alkyl halides in the presence of a base.

Table 1: Representative Examples of N-Alkylation of this compound

| Entry | Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 6 | 92 |

| 2 | Ethyl iodide | Et₃N | Dichloromethane | 12 | 85 |

| 3 | 1-bromobutane | NaH | Tetrahydrofuran | 8 | 88 |

| 4 | Methyl p-toluenesulfonate | DIPEA | N,N-Dimethylformamide | 10 | 90 |

Note: The data presented are representative and may vary based on specific experimental conditions.

Experimental Protocol: N-Benzylation of this compound

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 10 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60°C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-3-phenoxyazetidine.

N-Acylation of this compound

N-acylation introduces an acyl group to the azetidine nitrogen, forming an amide. This functionalization can significantly impact the molecule's electronic properties and its ability to act as a hydrogen bond acceptor. The reaction is typically performed using an acylating agent such as an acid chloride or anhydride in the presence of a base.

Table 2: Representative Examples of N-Acylation of this compound

| Entry | Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Acetyl chloride | Et₃N | Dichloromethane | 2 | 95 |

| 2 | Benzoyl chloride | Pyridine | Dichloromethane | 4 | 91 |

| 3 | Acetic anhydride | DIPEA | Tetrahydrofuran | 3 | 93 |

| 4 | Isobutyryl chloride | Et₃N | Dichloromethane | 2 | 89 |

Note: The data presented are representative and may vary based on specific experimental conditions.

Experimental Protocol: N-Acetylation of this compound

-

Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify by flash column chromatography if necessary.

N-Arylation of this compound

N-arylation, particularly through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, allows for the introduction of aryl or heteroaryl substituents. This modification is crucial for developing compounds that can engage in π-stacking interactions with biological targets.

Table 3: Representative Examples of N-Arylation of this compound

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Bromobenzene | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 85 |

| 2 | 4-Chlorotoluene | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 78 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 82 |

| 4 | 4-Iodoanisole | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 90 | 88 |

Note: The data presented are representative and may vary based on specific experimental conditions.

Experimental Protocol: Buchwald-Hartwig N-Arylation with Bromobenzene

-

In a glovebox, add Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk tube.

-

Add this compound (1.2 eq) and bromobenzene (1.0 eq).

-

Evacuate and backfill the tube with argon (repeat three times).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100°C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

Application Notes and Protocols for the Use of Azetidine Scaffolds in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for forging stable triazole linkages between molecular fragments.[1][2][3] This reaction is characterized by its high yield, stereospecificity, and tolerance of a wide array of functional groups, making it an invaluable tool in drug discovery, chemical biology, and materials science.[1][4] The incorporation of unique chemical scaffolds into molecules is a key strategy in drug development. Azetidines, saturated four-membered nitrogen-containing heterocycles, are of particular interest due to their ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to lead compounds.

These application notes provide a comprehensive guide for utilizing azetidine-containing azides, exemplified by the hypothetical molecule 3-phenoxyazetidine, in CuAAC reactions. While specific experimental data for this compound is not available in the current literature, the following protocols and guidelines are based on well-established principles of CuAAC chemistry and are intended to serve as a starting point for researchers exploring the synthesis of novel azetidine-functionalized molecules.

Potential Applications in Drug Discovery

The integration of the azetidine motif via a triazole linker can be a powerful strategy for:

-

Scaffold Hopping and Bioisosterism: Replacing existing aromatic or aliphatic rings with a triazole-linked azetidine to explore new chemical space and intellectual property.

-

Improving Physicochemical Properties: The polar nature of the azetidine nitrogen can enhance aqueous solubility and modulate lipophilicity (logP).

-

Vectorial Exit Trajectories: The rigid, three-dimensional structure of the azetidine ring can be used to orient substituents into specific vectors from a core scaffold, enabling fine-tuning of interactions with biological targets.

-